![molecular formula C14H13N3 B1331346 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 87119-67-3](/img/structure/B1331346.png)

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

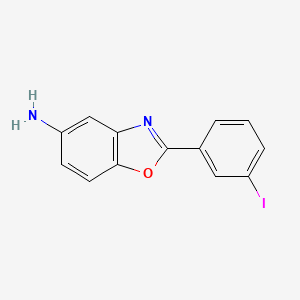

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with methyl groups at the 5 and 7 positions and a phenyl group at the 2 position.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored through different methods. One approach involves the condensation of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with 1,3-dicarbonyl compounds, leading to the formation of various substituted pyrazolo[1,5-c]pyrimidines . Another method includes the reaction of 5(3)-amino-3(5)-arylpyrazoles with 4-hydroxy-6-methylpyran-2-one, which results in the formation of 5,7-dimethyl-2-arylpyrazolo[1,5-a]pyrimidines through competitive reactions and different cyclization pathways .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be complex, with the possibility of various substitutions leading to different biological activities. For instance, the crystal structure of a chlorinated and aminized derivative of pyrazolo[1,5-a]pyrimidine has been determined, providing insights into the molecular conformation and potential interactions of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution, which has been studied to determine the more reactive positions on the ring system . Additionally, the reactivity of these compounds can be exploited to synthesize novel tricyclic derivatives, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which have shown potential as benzodiazepine receptor ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. Substitutions at different positions can significantly affect their biological activities. For example, certain modifications on the parent compound 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one have been shown to enhance anti-inflammatory properties and reduce ulcerogenic activity . Moreover, the introduction of specific substituents can lead to compounds with potent inhibitory activity against c-Src kinase, which is relevant for the treatment of acute ischemic stroke .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been used in the synthesis of pyrazolo[1,5-c]-pyrimidines and pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These syntheses involve reactions with electrophilic reagents and have been used to explore electrophilic substitution reactions and to yield various derivatives (Atta, 2011), (Zheng & Atta, 2011).

- The compound has been involved in the development of new synthetic methodologies, such as the creation of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging with positron emission tomography (PET) (Dollé et al., 2008).

- 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has been used in catalyst- and base-controlled site-selective direct C–H arylation, demonstrating its versatility in the formation of aromatic compounds (Bassoude et al., 2012).

Biological Applications and Studies

- The compound has shown potential in the development of new pharmacologically active compounds. For example, certain derivatives of 2-phenylpyrazolo[1,5-a]pyrimidine have exhibited anti-inflammatory properties without ulcerogenic activity, indicating their potential as safer alternatives to existing anti-inflammatory drugs (Auzzi et al., 1983).

- It has also been explored in the synthesis of inhibitors of cGMP specific phosphodiesterase, showing potential in the treatment of hypertension (Dumaitre & Dodic, 1996).

- Recent studies have utilized 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine in the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines, which have been evaluated for their anti-inflammatory and anti-cancer activities (Kaping et al., 2020).

Applications in Materials and Molecular Design

- The compound has been used in the design of cyclometalated heteroleptic platinum(II) complexes, which have been evaluated for antibacterial, cytotoxicity, and DNA nuclease activities, demonstrating its utility in materials science and molecular design (Lunagariya et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-8-11(2)17-14(15-10)9-13(16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWWKRAUFGDLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353200 | |

| Record name | 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803114 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

87119-67-3 | |

| Record name | 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)